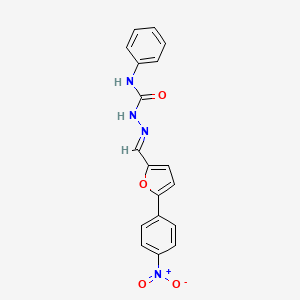

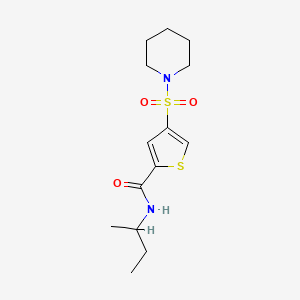

![molecular formula C14H13ClN2OS2 B5524380 2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds similar to 2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide, often involves the condensation reactions of appropriate hydrazides with aldehydes or ketones in the presence of catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of arylmethylene bis(1H-pyrazol-5-ols), showcasing a methodology that may be applicable to the synthesis of our compound of interest through modification of starting materials and reaction conditions (Karimi-Jaberi et al., 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

Benzohydrazide derivatives are synthesized through various chemical reactions, often involving condensation processes between appropriate aldehydes and hydrazides. For instance, studies have demonstrated efficient synthesis methodologies using catalysts such as 1,3,5-Tris(hydrogensulfato) benzene for producing arylmethylene bis(1H-pyrazol-5-ols), indicating the versatility of benzohydrazides in chemical synthesis (Karimi-Jaberi et al., 2012).

Crystal Structure Analysis

Crystallographic studies provide detailed insights into the molecular and crystal structures of benzohydrazide derivatives. These studies reveal the non-planarity of the benzohydrazide group and various configurations (e.g., cis or trans) with respect to the methylidene unit, offering clues to their chemical behavior and potential reactivity (Fun et al., 2008).

Antimicrobial and Anticancer Potential

Research into benzohydrazide derivatives has shown their potential in antimicrobial and anticancer applications. Synthesis of substituted benzohydrazides and their screening for antibacterial properties highlight the medical and pharmaceutical relevance of these compounds (Shaikh, 2013). Furthermore, crystal structure, Hirshfeld surface analysis, and molecular docking studies have been conducted to assess their efficacy as inhibitors against specific cancer targets (Arjun et al., 2020).

Enzyme Inhibition for Neurodegenerative Diseases

Another significant area of application for benzohydrazide derivatives is in the inhibition of enzymes related to neurodegenerative diseases. For example, thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been explored for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, key targets in Alzheimer's disease treatment (Kausar et al., 2021).

Propriétés

IUPAC Name |

2-chloro-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS2/c1-9-7-10(14(19-2)20-9)8-16-17-13(18)11-5-3-4-6-12(11)15/h3-8H,1-2H3,(H,17,18)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZYPKBQSVDHT-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)SC)C=NNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)